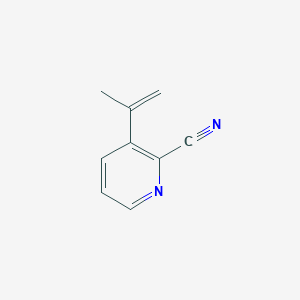

![molecular formula C6H9N3 B6357934 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine CAS No. 1479085-37-4](/img/structure/B6357934.png)

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

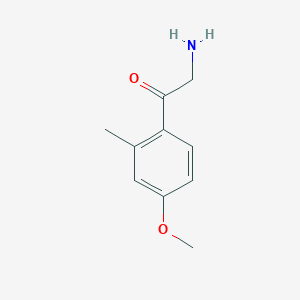

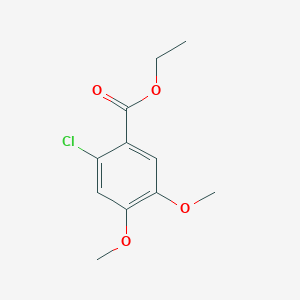

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine is a chemical compound with the molecular formula C6H9N3 . It is a heterocyclic compound that contains a pyrrolopyrazole skeleton .

Synthesis Analysis

The synthesis of this compound involves several steps . Initially, pyrazole is protected with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane. After SEM deprotection, the intramolecular ring is closed and a bromine atom (Br) is introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. The Br group is then converted into an aldehyde group, which is then converted into an oxime. The final step of hydrogenation results in the desired product .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyrazole skeleton . This structure is characterized by a five-membered ring fused with a six-membered ring, both containing nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include protection, alkylation, deprotection, ring closure, electrophilic aromatic substitution, conversion of a bromine group to an aldehyde group, conversion of the aldehyde group to an oxime, and finally, hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Applications De Recherche Scientifique

Presence in Diet and Exposure Assessment

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine, a heterocyclic amine, has been extensively studied for its presence in the human diet and its potential health implications. Research indicates that humans are continually exposed to carcinogenic heterocyclic amines like this compound through food, particularly cooked meats. The detection of these amines in urine samples of individuals consuming a normal diet underscores their pervasive presence and the potential health risks associated with their consumption (Ushiyama et al., 1991) (Wakabayashi et al., 1993) (Zapico et al., 2022).

Role in Disease and Health Risk Assessment

The exposure to and metabolism of heterocyclic amines, including this compound, are critical factors in understanding their role in disease etiology, particularly cancer. Studies have utilized biomarkers to assess dietary exposure and internal dosages of these compounds in humans, providing valuable insights into their potential role in the development of diseases like colon cancer (Magagnotti et al., 2000) (Vanhaecke et al., 2008). Additionally, these studies contribute to understanding individual variability in metabolite excretion and the potential influence of factors like the microbial composition of the gastrointestinal tract.

Therapeutic Applications

While the primary focus of research on this compound revolves around its presence in the diet and its potential health risks, there is also interest in its derivatives for therapeutic applications. For instance, derivatives like substituted pyrazolo corticoids have shown promise as topical anti-inflammatory agents, indicating the potential medicinal utility of compounds structurally related to this compound (Hannah et al., 1975).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to have antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities.

Mode of Action

It is suggested that similar compounds may influence the release of acetylcholine at the cholinergic synapsis in vertebrates, permitting neural pulses’ transmission to post cholinergic synapsis .

Biochemical Pathways

It is suggested that similar compounds may act as inhibitors by placing them in the active center of the target protein, with the subsequent calculation of interactions .

Result of Action

It is suggested that similar compounds may show a dose-dependent increase in mda concentration .

Propriétés

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBLPTQRXZLUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)

![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)